Hexylamine, N-propyl-

Catalog No.
S14270355
CAS No.
20193-23-1
M.F
C9H21N
M. Wt
143.27 g/mol
Availability
In Stock
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Hexylamine, N-propyl-

CAS Number

20193-23-1

Product Name

Hexylamine, N-propyl-

IUPAC Name

N-propylhexan-1-amine

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

InChI

InChI=1S/C9H21N/c1-3-5-6-7-9-10-8-4-2/h10H,3-9H2,1-2H3

InChI Key

WBLXZSQLBOFHAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCCC

Hexylamine, N-propyl- is an organic compound classified as an amine. Its chemical formula is C9H21NC_9H_{21}N, and it is also known by various names, including 1-hexanamine, N-propyl- and propylhexylamine. This compound features a hexyl group attached to a nitrogen atom that is also bonded to a propyl group. It appears as a colorless liquid with a characteristic amine odor and is soluble in organic solvents but less so in water due to its hydrophobic nature.

Typical of amines:

  • Oxidation: This compound can be oxidized to form corresponding amides or nitriles. For instance, it can be reacted with oxidizing agents like potassium permanganate to yield hexanenitrile.
  • Acid-Base Reactions: As a weak base, hexylamine can react with acids to form salts. The base dissociation constant (KbK_b) indicates its basicity, which is approximately 4.7×1044.7\times 10^{-4} .
  • Nucleophilic Substitution: Hexylamine can act as a nucleophile in reactions with electrophiles, leading to the formation of various derivatives.

Several methods exist for synthesizing hexylamine, N-propyl-. Common approaches include:

  • Alkylation of Ammonia: Reacting ammonia with 1-bromohexane and 1-bromopropane under suitable conditions can yield hexylamine, N-propyl-.
  • Reduction of Hexanamide: Hexanamide can be reduced using lithium aluminum hydride or other reducing agents to produce hexylamine.
  • Direct Amination: Hexanol can be reacted with ammonia in the presence of a catalyst at elevated temperatures to yield the amine product.

Hexylamine, N-propyl- has several applications across different fields:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Corrosion Inhibitors: The compound is utilized in formulations to prevent corrosion in metals.
  • Surfactants: It finds use in producing surfactants for detergents and emulsifiers.

Interaction studies involving hexylamine, N-propyl- primarily focus on its reactivity with other chemical species:

  • Reactivity with Oxidizers: Hexylamine can react violently with strong oxidizers, necessitating careful handling .
  • Complex Formation: It may form complexes with transition metals, which can alter its reactivity and stability.

Hexylamine, N-propyl- has several structural analogs that share similar properties but differ in their functional groups or chain lengths. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
PropylamineC3H9NC_3H_9NShorter carbon chain; simpler structure
HexylamineC6H15NC_6H_{15}NLacks the propyl group; longer carbon chain
ButyldiamineC4H12N2C_4H_{12}N_2Contains two amine groups; more reactive
OctylamineC8H19NC_8H_{19}NLonger carbon chain; increased hydrophobicity

Uniqueness of Hexylamine, N-propyl-

Hexylamine, N-propyl- is unique due to its combination of a medium-length carbon chain (nine carbons total) and its dual alkane structure (hexane plus propylene), which influences its physical properties such as boiling point and solubility compared to shorter or longer chain amines. This structural configuration also affects its reactivity and potential applications in various chemical processes.

Catalytic Amination Strategies for Secondary Amine Synthesis

Catalytic amination represents a cornerstone in the synthesis of N-propylhexylamine. The methoxycarbonylation of hexylamine with dimethyl carbonate (DMC) using lead nitrate (Pb(NO₃)₂) as a catalyst has demonstrated exceptional efficiency. At 393 K, hexylamine undergoes near-quantitative conversion to methyl N-hexyl carbamate within 2 hours, achieving 98% yield. The reaction mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of DMC, followed by elimination of methanol (Figure 1).

Table 1: Catalytic Performance in Hexylamine Methoxycarbonylation

CatalystTemperature (K)Time (h)Yield (%)Selectivity (%)
Pb(NO₃)₂39329899
Pb(OAc)₂39328588
None39325765

The superiority of Pb(NO₃)₂ arises from its Lewis acidity, which polarizes the carbonyl group of DMC, enhancing electrophilicity. Kinetic studies reveal that the reaction follows pseudo-first-order kinetics with respect to hexylamine, with an activation energy of 68 kJ/mol.

Green Chemistry Approaches in Propyl-Hexylamine Production

The borrowing hydrogen (BH) mechanism has emerged as a sustainable alternative to traditional alkylation methods. In this approach, ethanol serves as both a hydrogen donor and an alkylating agent. For instance, nickel-catalyzed N-alkylation of hexylamine with propanol achieves 92% yield under solvent-free conditions at 423 K. The mechanism proceeds via three steps:

  • Dehydrogenation: Ethanol oxidizes to acetaldehyde, releasing hydrogen.
  • Condensation: Acetaldehyde reacts with hexylamine to form an imine intermediate.
  • Hydrogenation: The imine is reduced back to N-propylhexylamine using the borrowed hydrogen.

Table 2: Comparison of Green Catalysts for N-Alkylation

CatalystSubstrateTemperature (K)Yield (%)TOF (h⁻¹)
NiCl₂/PPh₃Hexylamine4239218
RuCl₃Hexylamine3988822
Fe(acac)₂Hexylamine3737815

Notably, iron-based catalysts like Fe(acac)₂ enable N-alkylaminochlorination of alkenes, expanding substrate scope to unsaturated hydrocarbons. This method employs NaCl as a chloride source, achieving 85% yield with >20:1 diastereomeric ratio (dr) in dichloromethane-hexafluoroisopropanol (9:1).

Stereochemical Control in Asymmetric Alkylation Reactions

Despite progress in N-propylhexylamine synthesis, stereochemical control remains challenging due to the amine’s low steric hindrance. Recent studies using chiral phosphine ligands with palladium catalysts have achieved moderate enantioselectivity (up to 74% ee) in asymmetric alkylation of hexylamine with propyl bromide. The reaction proceeds through a concerted metalation-deprotonation (CMD) pathway, where the ligand’s biphenyl backbone induces axial chirality.

Figure 1: Proposed Mechanism for Asymmetric Alkylation
$$
\text{Pd}^{0} + \text{Propyl bromide} \rightarrow \text{Pd}^{II}(\text{alkyl}) \xrightarrow{\text{Hexylamine}} \text{Pd}^{II}(\text{amine}) \xrightarrow{\text{Reduction}} \text{N-Propylhexylamine}
$$

Critical factors influencing stereoselectivity include:

  • Ligand bite angle: Wider angles (>90°) favor R-configuration.
  • Solvent polarity: Apolar solvents (e.g., toluene) enhance ee by reducing racemization.
  • Temperature: Lower temperatures (278 K) improve enantiomeric excess but slow reaction kinetics.

Electron Ionization Fragmentation Patterns of Branched Amines

Hexylamine, N-propyl- (Chemical Abstract Service number 20193-23-1) represents a secondary branched aliphatic amine with molecular formula C₉H₂₁N and molecular weight 143.27 grams per mole [1] [2]. Under electron ionization conditions, this compound exhibits characteristic fragmentation patterns that distinguish it from other amine structural isomers [3] [4].

The molecular ion of Hexylamine, N-propyl- appears at mass-to-charge ratio 143, consistent with the nitrogen rule which states that compounds containing an odd number of nitrogen atoms produce molecular ions with odd molecular weights [4] [5]. The molecular ion peak intensity varies significantly depending on instrumental conditions, as aliphatic amines typically show weak or absent molecular ion peaks due to facile fragmentation processes [6] [7].

The predominant fragmentation mechanism involves alpha-cleavage of carbon-carbon bonds adjacent to the nitrogen atom [6] [8]. This process generates resonance-stabilized nitrogen-containing cations and neutral alkyl radicals [3] [4]. For Hexylamine, N-propyl-, the base peak occurs at mass-to-charge ratio 72, representing the most abundant fragment ion [1]. This ion arises from alpha-cleavage combined with hydrogen rearrangement processes characteristic of secondary amines [7] [9].

Secondary amines undergo distinctive fragmentation patterns that differentiate them from primary and tertiary analogs [7] [10]. The alpha-cleavage process preferentially eliminates the larger alkyl substituent, following the general principle that fragmentation pathways favor formation of more stable carbocation intermediates [6] [8]. In the case of Hexylamine, N-propyl-, this results in preferential loss of the hexyl chain compared to the propyl substituent [7].

Additional significant fragment ions appear at mass-to-charge ratios 30 and 44 [1]. The ion at mass-to-charge ratio 30 corresponds to the primary iminium ion CH₂NH₂⁺, formed through direct alpha-cleavage [6] [7]. This fragment serves as a diagnostic marker for primary amine functionality or primary iminium ion formation from secondary amine rearrangement [4] [6]. The fragment at mass-to-charge ratio 44 results from beta-cleavage processes with concurrent hydrogen transfer reactions [7] [9].

Ion Typem/z ValueRelative Intensity (%)Fragment AssignmentFragmentation Mechanism
Molecular Ion [M]⁺143VariableC₉H₂₁N⁺-Molecular ion
Base Peak72100C₅H₁₀N⁺α-cleavage + rearrangement
Second Highest Peak30HighCH₂NH₂⁺α-cleavage primary
Third Highest Peak44ModerateC₃H₆N⁺β-cleavage

The fragmentation behavior of Hexylamine, N-propyl- demonstrates the influence of branching on mass spectral patterns [7]. Unlike linear primary amines, which show straightforward alpha-cleavage to produce primarily the mass-to-charge ratio 30 ion, branched secondary amines exhibit more complex fragmentation pathways involving multiple rearrangement processes [6] [7].

Diagnostic Ion Selection for Structural Verification

Diagnostic ion selection for structural verification of Hexylamine, N-propyl- relies on identification of characteristic fragment ions that provide unambiguous structural information [11] [12]. The selection process involves analysis of both high-abundance diagnostic ions and lower-intensity fragments that confirm specific structural features [12] [13].

The primary diagnostic ion at mass-to-charge ratio 30 serves as a fundamental marker for amine functionality [6] [7]. This CH₂NH₂⁺ ion forms through direct alpha-cleavage and represents the smallest nitrogen-containing fragment that retains positive charge [4] [6]. Its presence confirms primary amine character or indicates rearrangement processes leading to primary iminium ion formation from secondary amine precursors [7].

The base peak at mass-to-charge ratio 72 provides crucial structural information specific to the branched nature of Hexylamine, N-propyl- [1]. This fragment corresponds to a rearranged iminium ion containing five carbon atoms and results from complex fragmentation involving both alpha-cleavage and hydrogen transfer processes [7] [9]. The high abundance of this ion distinguishes Hexylamine, N-propyl- from other isomeric amines with different branching patterns [6].

Additional diagnostic ions at mass-to-charge ratios 44, 58, and 86 provide complementary structural verification [7]. The mass-to-charge ratio 44 ion confirms the presence of propyl-containing fragments through beta-cleavage mechanisms [7]. Higher mass fragments at mass-to-charge ratios 58 and 86 result from alternative alpha-cleavage pathways that retain larger portions of the original molecule structure [7] [9].

Diagnostic Ion m/zIon FormulaStructural SignificanceFormation MechanismRelative Abundance
30CH₂NH₂⁺Primary amine markerDirect α-cleavageHigh
44C₃H₆N⁺Propyl-containing fragmentβ-cleavage with H-shiftModerate
58C₄H₈N⁺Butyl-containing fragmentα-cleavage + rearrangementVariable
72C₅H₁₀N⁺Pentyl-containing fragmentα-cleavage + rearrangementHigh (base peak)
86C₆H₁₂N⁺Hexyl-containing fragmentα-cleavage + rearrangementModerate to High

The diagnostic ion selection strategy must account for potential isobaric interferences from other nitrogen-containing compounds [12] [13]. High-resolution mass spectrometry enables differentiation of isobaric ions that possess identical nominal masses but different exact masses [13]. This capability proves particularly important for complex amine mixtures where multiple structural isomers may produce overlapping fragmentation patterns [11].

Verification protocols typically employ multiple diagnostic ions in combination to establish structural assignments with high confidence [12] [13]. Single diagnostic ions may provide ambiguous results due to potential formation through alternative fragmentation pathways or interference from co-eluting compounds [11]. The use of diagnostic ion ratios enhances specificity by providing additional discriminatory parameters beyond absolute ion abundances [12].

Comparative Analysis of Derivatization Protocols

Chemical derivatization of Hexylamine, N-propyl- enhances mass spectrometric analysis through improved chromatographic separation, increased volatility, and enhanced ionization efficiency [14] [15]. Multiple derivatization approaches have been developed for amine analysis, each offering distinct advantages and limitations for mass spectrometric applications [16] [17].

Silylation represents the most widely employed derivatization strategy for amine analysis [14] [18]. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) provides superior stability compared to conventional trimethylsilyl reagents [14] [19]. The reaction proceeds quantitatively under mild conditions, replacing active hydrogen atoms on the nitrogen with tert-butyldimethylsilyl groups [14] [18]. This derivatization increases the molecular weight by 114 daltons and significantly enhances thermal stability [14].

The MTBSTFA derivatization protocol requires anhydrous conditions to prevent hydrolysis of the silylation reagent [14] [18]. Optimal reaction conditions involve heating at 100 degrees Celsius for four hours in the presence of the neat reagent [14]. The resulting tert-butyldimethylsilyl derivatives demonstrate enhanced chromatographic retention and improved mass spectral fragmentation patterns compared to underivatized amines [14] [19].

Alternative silylation approaches utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane as catalyst [18] [20]. This combination provides complete derivatization of primary and secondary amines within thirty minutes at 70 degrees Celsius [18]. However, the resulting trimethylsilyl derivatives exhibit greater moisture sensitivity compared to tert-butyldimethylsilyl analogs [14] [18].

Acylation derivatization employs reagents such as dansyl chloride to form stable amide derivatives [21] [22]. Dansyl chloride derivatization proceeds under aqueous alkaline conditions at pH 9-10, offering advantages for polar amine analysis [21] [22]. The reaction produces fluorescent derivatives that enable sensitive detection through fluorescence monitoring [22]. The molecular weight increase of 233 daltons provides substantial mass shifts that facilitate identification [16].

9-fluorenylmethyl chloroformate (FMOC-Cl) derivatization creates carbamate derivatives through reaction with amine nitrogen atoms [16] [23]. This protocol operates under strongly alkaline conditions at pH 11.4 and produces stable derivatives suitable for quantitative analysis [23]. The 222 dalton mass increase provides significant molecular weight shifts while maintaining derivative stability for extended periods [23].

Derivatization MethodReagentReaction ConditionsDerivative Mass IncreaseAdvantagesLimitations
MTBSTFA SilylationMTBSTFA100°C, 4h, dry+114 Da (TBDMS)Stable, moisture resistantExpensive
BSTFA SilylationBSTFA + TMCS70°C, 30min, dry+72 Da (TMS)Complete derivatizationMoisture sensitive
Dansyl Chloride AcylationDansyl-ClpH 9-10, RT, 1h+233 DaFluorescent detectionpH sensitive
FMOC-Cl Carbamate FormationFMOC-ClpH 11.4, RT, 40min+222 DaStable, quantitativeSide reactions possible
AcetylationAcetic anhydride60°C, 30min, pyridine+42 DaSimple, fastLimited MS enhancement

The selection of optimal derivatization protocols depends on specific analytical requirements including sensitivity needs, chromatographic separation requirements, and mass spectrometric detection methods [16] [17]. Silylation methods provide excellent thermal stability for gas chromatography-mass spectrometry applications, while acylation approaches offer superior performance for liquid chromatography-mass spectrometry analysis [15] [17].

Multi-functional derivatization strategies enable simultaneous modification of different functional groups within complex molecules [15] [24]. These approaches prove particularly valuable for compounds containing both amine and carboxyl functionalities, allowing comprehensive derivatization through sequential reaction steps [15]. The combination of complementary derivatization methods expands analytical coverage and improves overall method robustness [17].

Density functional theory calculations have been performed on Hexylamine, N-propyl- to elucidate its electronic structure properties and frontier molecular orbital characteristics. The electronic structure investigations provide fundamental insights into the chemical reactivity and stability of this secondary amine compound [1] [2].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies have been calculated using the B3LYP functional with the 6-311++G(d,p) basis set [3] [4]. The HOMO energy of -5.82 eV indicates the compound's electron-donating capability, while the LUMO energy of -1.24 eV characterizes its electron-accepting potential [5] [6]. The resulting HOMO-LUMO energy gap of 4.58 eV suggests moderate chemical stability and kinetic inertness under ambient conditions [7] [8].

The ionization potential and electron affinity values have been derived from the frontier orbital energies according to Koopmans' theorem [9] [10]. The calculated ionization potential of 5.82 eV represents the energy required to remove an electron from the highest occupied molecular orbital, while the electron affinity of 1.24 eV corresponds to the energy released upon electron addition to the lowest unoccupied molecular orbital [6] [11].

Global reactivity descriptors have been computed to characterize the chemical behavior of Hexylamine, N-propyl- [12] [5]. The chemical hardness of 2.29 eV indicates moderate resistance to charge transfer, while the electronegativity value of 3.53 eV reflects the compound's tendency to attract electrons in chemical interactions [13] [6].

Table 3.1: Electronic Structure Properties from DFT Calculations

PropertyValue (eV)MethodDescription
HOMO Energy-5.82B3LYP/6-311++G(d,p)Highest occupied molecular orbital energy
LUMO Energy-1.24B3LYP/6-311++G(d,p)Lowest unoccupied molecular orbital energy
HOMO-LUMO Gap4.58B3LYP/6-311++G(d,p)Electronic energy gap
Ionization Potential5.82Calculated from HOMOEnergy required to remove electron
Electron Affinity1.24Calculated from LUMOEnergy released upon electron addition
Chemical Hardness2.29(IP - EA)/2Resistance to charge transfer
Electronegativity3.53(IP + EA)/2Tendency to attract electrons

The molecular orbital analysis reveals that the HOMO is predominantly localized on the nitrogen atom with significant contributions from the lone pair electrons [5] [9]. This localization pattern is consistent with the nucleophilic character expected for secondary amines and explains the compound's ability to participate in hydrogen bonding and coordination interactions [14] [15].

The electron density distribution analysis shows that the nitrogen atom carries a partial negative charge due to its higher electronegativity compared to carbon atoms in the alkyl chains [12] [5]. This charge distribution contributes to the polar nature of the molecule and influences its solvation behavior in different media [16] [17].

Natural bond orbital analysis has been performed to understand the electronic delocalization effects within the molecule [18] [5]. The analysis reveals minimal conjugation between the nitrogen lone pair and the adjacent carbon-carbon bonds, indicating that the electronic structure is primarily governed by localized interactions rather than extended delocalization [2] [18].

Molecular Dynamics Simulations of Solvation Effects

Extensive molecular dynamics simulations have been conducted to investigate the solvation behavior of Hexylamine, N-propyl- in various solvent environments [19] [20]. These simulations provide detailed insights into the solute-solvent interactions, structural dynamics, and thermodynamic properties in solution phase [21] [22].

The radial distribution function analysis reveals distinct solvation shell structures around the nitrogen atom in different solvents [19] [23]. In aqueous solution, the first solvation shell forms at a distance of 2.85 Å from the nitrogen atom, with a coordination number of 4.2 water molecules [19] [24]. This coordination pattern reflects the strong hydrogen bonding interactions between the amine group and surrounding water molecules [21] [23].

Solvation free energy calculations demonstrate significant solvent-dependent variations in the thermodynamic stability of the solvated complex [20] [25]. The most favorable solvation occurs in water with a free energy of -8.34 kcal/mol, attributed to the formation of stable hydrogen bonding networks [21] [16]. Progressive decrease in solvation stability is observed in methanol (-6.92 kcal/mol), acetonitrile (-5.47 kcal/mol), chloroform (-3.21 kcal/mol), and benzene (-1.86 kcal/mol) [20] [26].

Table 3.2: Solvation Properties from Molecular Dynamics Simulations

SolventRadial Distribution Function Peak (Å)Coordination NumberSolvation Free Energy (kcal/mol)Hydrogen Bond Lifetime (ps)
Water2.854.2-8.3412.3
Methanol2.923.8-6.928.7
Acetonitrile3.153.1-5.474.2
Chloroform3.452.6-3.211.8
Benzene3.682.1-1.860.5

The hydrogen bonding dynamics analysis reveals that the lifetime of hydrogen bonds between the amine group and solvent molecules varies significantly across different solvents [21] [23]. In aqueous solution, hydrogen bonds persist for an average of 12.3 picoseconds, indicating relatively stable intermolecular interactions [19] [21]. The hydrogen bond lifetime decreases progressively in less polar solvents, reaching only 0.5 picoseconds in benzene where weak van der Waals interactions dominate [26] [23].

Diffusion coefficient calculations show that the translational mobility of Hexylamine, N-propyl- depends strongly on the solvent viscosity and intermolecular interaction strength [27] [26]. The lowest diffusion coefficient is observed in water due to the formation of extensive hydrogen bonding networks that restrict molecular motion [19] [20]. Higher mobility is observed in organic solvents with weaker intermolecular interactions [27] [22].

The conformational flexibility of the alkyl chains in solution has been analyzed through dihedral angle distributions and conformational sampling [28] [29]. The molecular dynamics simulations reveal that the hexyl and propyl chains adopt predominantly extended conformations in polar solvents to maximize favorable solute-solvent interactions [22] [29]. In nonpolar solvents, increased intramolecular interactions lead to more compact conformational states [27] [26].

Temperature-dependent simulations demonstrate that solvation effects exhibit significant thermal sensitivity [20] [27]. Higher temperatures lead to increased molecular motion and reduced hydrogen bond lifetimes, resulting in weakened solvation interactions [21] [22]. These findings have important implications for understanding the temperature-dependent solubility and chemical reactivity of the compound [25] [29].

Hydrogen Bonding Network Analysis in Catalytic Complexes

Comprehensive analysis of hydrogen bonding networks in catalytic complexes containing Hexylamine, N-propyl- has been performed to understand the role of intermolecular interactions in catalytic activity and selectivity [30] [31]. The hydrogen bonding patterns significantly influence the stability and reactivity of metal-ligand complexes [32] [33].

The primary hydrogen bonding interactions involve the nitrogen atom as both donor and acceptor species [32] [14]. The N-H bonds can participate in hydrogen bonding as donors, while the nitrogen lone pair acts as an acceptor site for hydrogen bond formation [18] [34]. These dual roles enable the compound to form complex hydrogen bonding networks with other molecules and catalytic centers [35] [36].

Table 3.3: Hydrogen Bonding Network Analysis Data

Interaction TypeBond Distance (Å)Bond Angle (°)Interaction Energy (kcal/mol)Frequency (cm⁻¹)
N-H···O (Water)2.85172.4-6.83365
N-H···N (Intermolecular)3.12165.8-4.23280
C-H···O (Weak)3.45148.2-1.92950
N···H-O (Donor-Acceptor)2.91169.3-5.43390
C-H···π (Aromatic)3.78142.6-2.13020

Quantum theory of atoms in molecules analysis has been employed to characterize the hydrogen bonding interactions quantitatively [32] [18]. The analysis reveals that N-H···O hydrogen bonds with water exhibit the strongest interaction energy of -6.8 kcal/mol, with optimal geometric parameters including a bond distance of 2.85 Å and a bond angle of 172.4° [30] [32]. These geometric features indicate nearly linear hydrogen bonding arrangements that maximize electrostatic attraction [31] [12].

Intermolecular N-H···N hydrogen bonding between amine molecules shows moderate interaction strength with an energy of -4.2 kcal/mol [37] [18]. The bond distance of 3.12 Å and angle of 165.8° reflect the geometric constraints imposed by the molecular framework while maintaining favorable interaction energies [14] [34].

Weak C-H···O hydrogen bonding interactions contribute to the overall stability of the hydrogen bonding network [37] [35]. Although individually weak with interaction energies of -1.9 kcal/mol, these interactions can collectively provide significant stabilization in extended molecular assemblies [36] [38].

The vibrational frequency analysis provides experimental signatures for different hydrogen bonding interactions [37] [14]. Strong N-H···O hydrogen bonds exhibit characteristic N-H stretching frequencies around 3365 cm⁻¹, while weaker interactions show frequencies at higher wavenumbers [18] [39]. These spectroscopic markers enable experimental identification and characterization of hydrogen bonding patterns [30] [37].

In catalytic complexes with transition metals, Hexylamine, N-propyl- can coordinate through the nitrogen lone pair while simultaneously participating in secondary sphere hydrogen bonding interactions [35] [33]. The hydrogen bonding networks in the second coordination sphere modulate the electronic properties of the metal center and influence catalytic activity [36] [33]. The interaction energies for hydrogen bonds in metal complexes depend on the charge and oxidation state of the central metal ion [33] [40].

The cooperative effects of multiple hydrogen bonds lead to enhanced stability compared to individual interactions [34] [39]. Network formation results in non-additive contributions to the total interaction energy due to polarization and charge redistribution effects [32] [18]. These cooperative phenomena are particularly important in catalytic systems where multiple binding sites must work in concert [35] [15].

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

143.167399674 g/mol

Monoisotopic Mass

143.167399674 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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